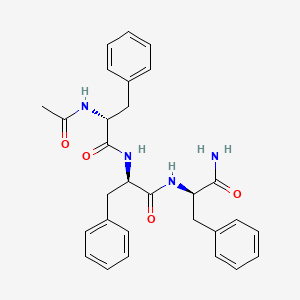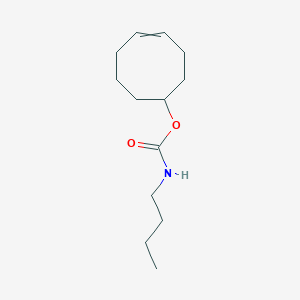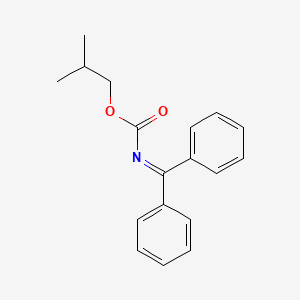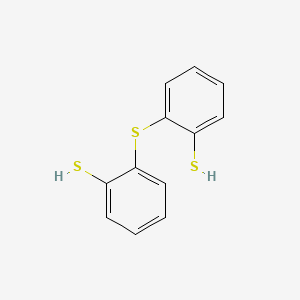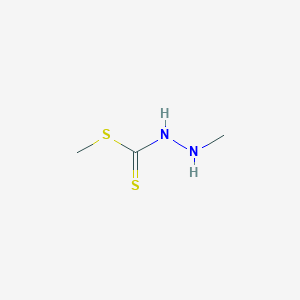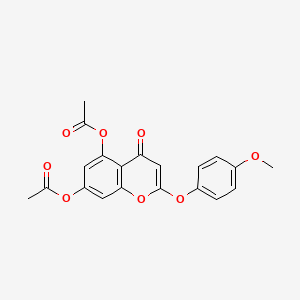![molecular formula C13H18O3Si B14276129 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one CAS No. 184580-40-3](/img/structure/B14276129.png)
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is an organic compound characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyloxy group attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one typically involves the reaction of 3-methoxy-1-phenylprop-2-en-1-one with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trimethylsilyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one involves its interaction with molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the presence of the methoxy and phenyl groups, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether used in similar synthetic applications.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Another compound with a trimethylsilyl group, used in organic synthesis.
Uniqueness
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
184580-40-3 |
|---|---|
Molekularformel |
C13H18O3Si |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
3-methoxy-1-phenyl-3-trimethylsilyloxyprop-2-en-1-one |
InChI |
InChI=1S/C13H18O3Si/c1-15-13(16-17(2,3)4)10-12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
KXRGNQITCOYKFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
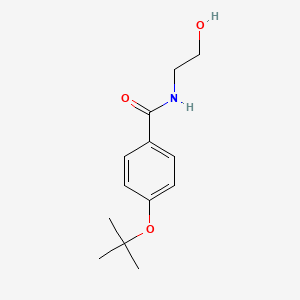
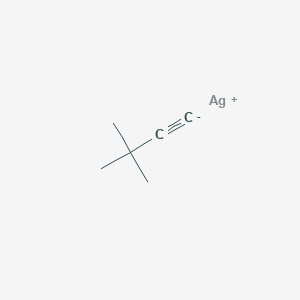
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
